3-(Isoxazol-3-yl)-1,1-dimethylurea
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Overview
Description
3-(Isoxazol-3-yl)-1,1-dimethylurea is a compound that features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazole derivatives is the (3 + 2) cycloaddition reaction between nitrile oxides and alkynes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of isoxazole derivatives, including 3-(Isoxazol-3-yl)-1,1-dimethylurea, often involves optimizing reaction conditions to achieve high yields and purity. Microwave-assisted synthesis has been reported to enhance reaction rates and yields for isoxazole derivatives . Additionally, the use of solid-supported reagents and catalysts can facilitate the separation and purification processes, making the production more efficient .
Chemical Reactions Analysis
Types of Reactions
3-(Isoxazol-3-yl)-1,1-dimethylurea can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can target the nitrogen or oxygen atoms in the isoxazole ring, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
3-(Isoxazol-3-yl)-1,1-dimethylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Isoxazol-3-yl)-1,1-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, modulating biological processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione: Known for its anticonvulsant activity.
Fluoroisoxazoles: Synthesized using gold-catalyzed tandem cyclization-fluorination, these compounds have various biological activities.
Uniqueness
3-(Isoxazol-3-yl)-1,1-dimethylurea stands out due to its specific structural features and the presence of the dimethylurea moiety, which can enhance its biological activity and stability
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
1,1-dimethyl-3-(1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C6H9N3O2/c1-9(2)6(10)7-5-3-4-11-8-5/h3-4H,1-2H3,(H,7,8,10) |
InChI Key |
KFSYRASRLWPNBU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=NOC=C1 |
Origin of Product |
United States |
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